molecular formula C19H28Cl3N3 B1461657 N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride CAS No. 1158567-99-7

N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride

Cat. No. B1461657
M. Wt: 404.8 g/mol
InChI Key: MYJYBJTVGVQNKZ-UHFFFAOYSA-N
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Description

“N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride” is a chemical compound used in diverse scientific research1. Its applications range from studying neurological disorders to exploring drug interactions1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, Benchchem offers qualified products for this compound2, indicating that it can be synthesized and is available for purchase.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, similar compounds are mentioned with their empirical formulas and molecular weights3. This suggests that the structure of “N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride” could be deduced from these related compounds.



Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving this compound. However, it is mentioned that the compound is used in diverse scientific research1, implying that it might be involved in various chemical reactions depending on the context of the research.



Physical And Chemical Properties Analysis

The search results provide some information about the physical and chemical properties of this compound. For instance, it is mentioned that the compound has a certain molecular weight3. However, detailed properties such as melting point, boiling point, and density are not provided in the search results4.


Scientific Research Applications

Palladacycles Design and Catalytic Applications

Palladacycles with indole cores containing Schiff bases, synthesized through condensation processes, have been found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. These complexes demonstrate the utility of specific ligand designs in catalysis, potentially offering insight into how related compounds might be applied in synthetic chemistry (Singh et al., 2017).

Diiron(III) Complexes and Hydroxylation Catalysis

Research on diiron(III) complexes with tridentate ligands shows their effectiveness as catalysts for the selective hydroxylation of alkanes. This study highlights the role of specific ligand environments in modulating catalytic activity, suggesting possible research avenues for N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride in similar oxidation reactions (Sankaralingam & Palaniandavar, 2014).

Silver(I) Coordination Polymers

The study of silver(I) coordination polymers with dicompartmental N,N-donor ligands offers insights into the influence of ligand conformation on network structure. This research could imply the significance of structural design in developing coordination complexes with specific properties, relevant to the synthesis and application of related compounds (Chakraborty, Maiti, & Paine, 2013).

Ruthenium Complexes Synthesis

The synthesis of Ruthenium(II) complexes using N,N' bidentate ligands demonstrates diastereoselective and diastereospecific syntheses, offering pathways for creating compounds with specific configurations and potential catalytic activities (Gómez et al., 2006).

Fluorescent Zn(II) Sensors

Research on fluorescein-based dyes for Zn(II) sensing highlights the development of selective and sensitive probes for metal ions. These findings suggest the broader utility of specifically designed ligands for sensing applications, which could be relevant to the structural analogs or derivatives of the compound (Nolan et al., 2006).

Safety And Hazards

The search results do not provide specific information about the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The search results do not provide specific information about the future directions of research or applications involving this compound. However, given its use in diverse scientific research1, it is likely that future studies will continue to explore its properties and potential applications.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, it would be best to refer to scientific literature or consult with a chemistry expert.


properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3.3ClH/c1-2-5-18(6-3-1)16-22-11-8-17(9-12-22)13-21-15-19-7-4-10-20-14-19;;;/h1-7,10,14,17,21H,8-9,11-13,15-16H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJYBJTVGVQNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNCC2=CN=CC=C2)CC3=CC=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.